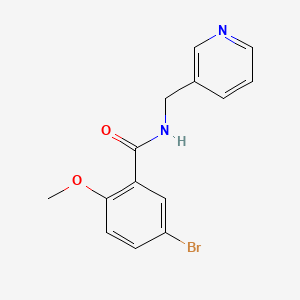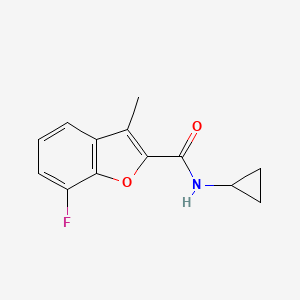
N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide, also known as BMS-986177, is a novel and potent inhibitor of Bruton's tyrosine kinase (BTK). It has been developed as a potential treatment for autoimmune diseases and B-cell malignancies.
Mecanismo De Acción
N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide works by inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. By blocking BTK, N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide prevents the activation and proliferation of B-cells, which are involved in the pathogenesis of autoimmune diseases and B-cell malignancies.
Biochemical and Physiological Effects:
N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide has been shown to reduce the levels of autoantibodies and pro-inflammatory cytokines in preclinical models of autoimmune diseases. In addition, it has demonstrated antitumor activity in preclinical models of B-cell lymphomas and leukemias. N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide has also been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide is a potent and selective inhibitor of BTK, which makes it an attractive tool for studying the role of BTK in various biological processes. However, its high potency may also pose challenges in interpreting the results of experiments, as non-specific effects cannot be ruled out. In addition, N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide may have off-target effects on other kinases, which should be taken into consideration when designing experiments.
Direcciones Futuras
There are several potential future directions for the development of N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide. First, clinical trials are currently underway to evaluate the safety and efficacy of N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide in patients with autoimmune diseases and B-cell malignancies. Second, the combination of N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide with other targeted therapies may enhance its efficacy and broaden its therapeutic potential. Third, further studies are needed to elucidate the role of BTK in other biological processes and diseases, which may lead to the identification of new therapeutic targets.
Conclusion:
In conclusion, N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide is a novel and potent inhibitor of BTK with promising therapeutic potential for autoimmune diseases and B-cell malignancies. Its synthesis has been optimized to produce high yields of pure compound, and it has been extensively studied in preclinical models. N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide works by inhibiting the activity of BTK, and it has shown favorable biochemical and physiological effects in preclinical studies. While there are some limitations to its use in lab experiments, there are also several potential future directions for its development.
Métodos De Síntesis
The synthesis of N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide involves several steps, including the preparation of the starting materials, the formation of the benzofuran ring, and the introduction of the cyclopropyl and fluoro groups. The final step involves the coupling of the carboxamide group to the benzofuran ring. The synthesis has been optimized to produce high yields of pure N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide.
Aplicaciones Científicas De Investigación
N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of autoimmune diseases and B-cell malignancies. It has shown potent activity against BTK and has demonstrated efficacy in reducing disease activity in animal models of rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. In addition, N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide has shown promising results in preclinical models of B-cell lymphomas and leukemias.
Propiedades
IUPAC Name |
N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-7-9-3-2-4-10(14)12(9)17-11(7)13(16)15-8-5-6-8/h2-4,8H,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLLFPSBIXCOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2F)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819467.png)
![3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5819469.png)
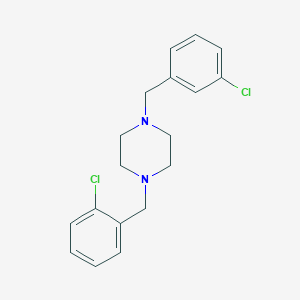
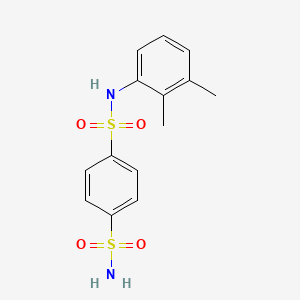
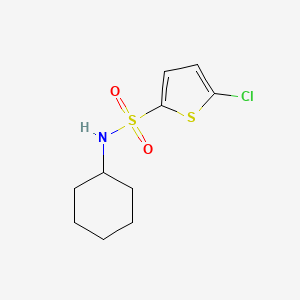
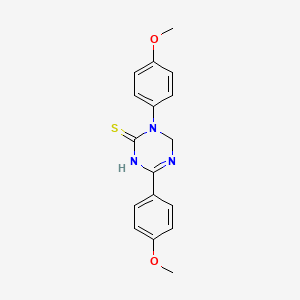
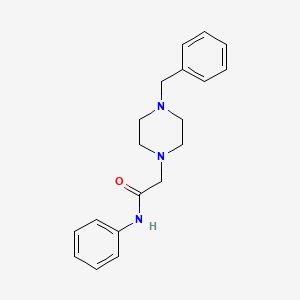
![ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate](/img/structure/B5819525.png)
![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)
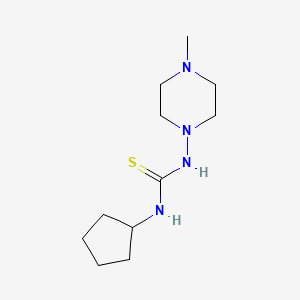
![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)
![ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5819557.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5819563.png)
